molecular formula C15H17ClN2O4 B12608197 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester

1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester

Cat. No.: B12608197
M. Wt: 324.76 g/mol
InChI Key: WVCAQFKHILUAKW-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core and the introduction of the chloro, tert-butyl, and ethyl ester groups. The synthetic route typically starts with the preparation of the pyridine ring, followed by the formation of the pyrrole ring through cyclization reactions. The chloro group is introduced via halogenation, and the ester groups are added through esterification reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to the modulation of various cellular pathways, such as signal transduction, cell proliferation, and apoptosis.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester can be compared with other pyrrolopyridine derivatives, such as:

  • 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-bromo-, 1-(1,1-dimethylethyl) 2-ethyl ester
  • 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-fluoro-, 1-(1,1-dimethylethyl) 2-ethyl ester These compounds share a similar core structure but differ in the substituents attached to the pyrrolo[2,3-b]pyridine ring. The unique properties of this compound, such as its specific functional groups, contribute to its distinct chemical and biological activities.

Properties

Molecular Formula

C15H17ClN2O4

Molecular Weight

324.76 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl 6-chloropyrrolo[2,3-b]pyridine-1,2-dicarboxylate

InChI

InChI=1S/C15H17ClN2O4/c1-5-21-13(19)10-8-9-6-7-11(16)17-12(9)18(10)14(20)22-15(2,3)4/h6-8H,5H2,1-4H3

InChI Key

WVCAQFKHILUAKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)N=C(C=C2)Cl

Origin of Product

United States

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